molecular formula C19H21NO2 B6372661 2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261917-81-0

2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%

Cat. No. B6372661
CAS RN: 1261917-81-0
M. Wt: 295.4 g/mol
InChI Key: PFVMAXFCTHGRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (2-M-5-4-PPCP) is a compound belonging to the class of organic compounds known as piperidines. It is a white solid with a molecular weight of 268.37 g/mol and a melting point of 104-106 °C. It is soluble in water, ethanol, and chloroform, and is insoluble in ether. 2-M-5-4-PPCP is used in a wide range of applications, such as for the synthesis of pharmaceuticals and other organic compounds, and for scientific research.

Mechanism of Action

2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is an organic compound that acts as a catalyst in the synthesis of pharmaceuticals and other organic compounds. It works by promoting the formation of a covalent bond between two reactants, which results in the formation of a new molecule. The reaction is facilitated by the presence of a base catalyst, which helps to activate the reactants and facilitate the formation of the covalent bond.
Biochemical and Physiological Effects
2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has a variety of biochemical and physiological effects. It is known to have an inhibitory effect on the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. In addition, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Furthermore, it has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is responsible for the synthesis of the neurotransmitter dopamine.

Advantages and Limitations for Lab Experiments

2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost, which makes it an attractive option for researchers. Additionally, it is easy to obtain and is relatively stable, making it a reliable reagent for laboratory experiments. However, it also has some limitations, such as its low solubility in water, its low reactivity, and its tendency to react with other compounds in the reaction mixture.

Future Directions

The use of 2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in scientific research has a number of potential future directions. One potential future direction is the use of 2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in the synthesis of new pharmaceuticals and other organic compounds. Additionally, it could be used in the synthesis of new polymers, dyes, and other materials. Furthermore, it could be used in the synthesis of new fluorescent probes and other reagents. Finally, it could be used to explore the biochemical and physiological effects of compounds on enzymes and other biological systems.

Synthesis Methods

2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can be synthesized via a number of methods, including the Williamson ether synthesis, the Stork enamine reaction, and the Grignard reaction. In the Williamson ether synthesis, the reactants are an alkyl halide and an alcohol, which are reacted in the presence of a base catalyst to form an ether. In the Stork enamine reaction, an aldehyde or ketone is reacted with an enamine to form an α-substituted β-amino ketone. In the Grignard reaction, an alkyl halide is reacted with a magnesium halide to form an organomagnesium compound, which can then be reacted with an electrophile to form an organic compound.

Scientific Research Applications

2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of organic acids, esters, amides, and other derivatives. In addition, it is used in the synthesis of polymers, dyes, and other materials. Furthermore, it is used in the synthesis of fluorescent probes and other reagents.

properties

IUPAC Name

[4-(3-hydroxy-4-methylphenyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-5-6-17(13-18(14)21)15-7-9-16(10-8-15)19(22)20-11-3-2-4-12-20/h5-10,13,21H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVMAXFCTHGRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684062
Record name (3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261917-81-0
Record name (3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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